molecular formula C15H31K2O4P B12641434 Dipotassium pentadecyl phosphate CAS No. 99948-84-2

Dipotassium pentadecyl phosphate

Cat. No.: B12641434
CAS No.: 99948-84-2
M. Wt: 384.57 g/mol
InChI Key: MQYUJGGCLVBWLF-UHFFFAOYSA-L
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Description

Dipotassium pentadecyl phosphate is an organophosphate compound with the chemical formula C15H33O4PK2. It is a derivative of phosphoric acid where two potassium ions replace two hydrogen atoms, and a pentadecyl group is attached to the phosphate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium pentadecyl phosphate can be synthesized through the reaction of pentadecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

  • Reaction of Pentadecyl Alcohol with Phosphoric Acid

      Reactants: Pentadecyl alcohol (C15H31OH) and phosphoric acid (H3PO4)

      Conditions: The reaction is carried out at a temperature of around 60-70°C.

      Product: Pentadecyl phosphate (C15H33O4P)

  • Neutralization with Potassium Hydroxide

      Reactants: Pentadecyl phosphate and potassium hydroxide (KOH)

      Conditions: The reaction is conducted at room temperature.

      Product: this compound (C15H33O4PK2)

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of reactors for the initial esterification reaction and neutralization tanks for the subsequent neutralization step. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dipotassium pentadecyl phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentadecyl alcohol and potassium phosphate.

    Oxidation: Under oxidative conditions, the pentadecyl group can be oxidized to form corresponding carboxylic acids.

    Substitution: The phosphate group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Hydrolysis: Pentadecyl alcohol and potassium phosphate

    Oxidation: Pentadecanoic acid and potassium phosphate

    Substitution: Various substituted phosphates depending on the nucleophile used

Scientific Research Applications

Dipotassium pentadecyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media as a source of phosphate and potassium ions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of dipotassium pentadecyl phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. In biological systems, it can interact with cell membranes, enhancing the uptake of various molecules.

Molecular Targets and Pathways

    Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.

    Enzymatic Pathways: It may influence enzymatic reactions by altering the local environment and substrate availability.

Comparison with Similar Compounds

Dipotassium pentadecyl phosphate can be compared with other similar compounds such as:

    Dipotassium phosphate (K2HPO4): Unlike this compound, dipotassium phosphate lacks the long alkyl chain, making it less effective as a surfactant.

    Monopotassium phosphate (KH2PO4): This compound has only one potassium ion and is primarily used as a fertilizer and buffering agent.

    Tripotassium phosphate (K3PO4): Contains three potassium ions and is used in various industrial applications as a strong base.

Uniqueness

The uniqueness of this compound lies in its combination of surfactant properties and the presence of both potassium and phosphate ions, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

99948-84-2

Molecular Formula

C15H31K2O4P

Molecular Weight

384.57 g/mol

IUPAC Name

dipotassium;pentadecyl phosphate

InChI

InChI=1S/C15H33O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;;/h2-15H2,1H3,(H2,16,17,18);;/q;2*+1/p-2

InChI Key

MQYUJGGCLVBWLF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

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